N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Molecular Classification and Identification

N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the heterocyclic compound classification, specifically within the pyrimidine derivatives subcategory. The compound exhibits a molecular formula of C₂₀H₂₁N₃O₃ and possesses a molecular weight of 351.4 grams per mole, as determined through computational analysis by PubChem. The structural complexity of this molecule is reflected in its multiple systematic nomenclature variations, which include N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide and N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These nomenclature differences arise from various accepted methods of describing the tetrahydropyrimidine ring system and its substitution pattern.

The compound's structural identity can be precisely defined through several key molecular identifiers that provide unambiguous chemical recognition. The Chemical Abstracts Service registry number 333767-85-4 serves as the primary identification code for this specific molecular entity. Additional structural descriptors include various International Union of Pure and Applied Chemistry systematic names that reflect the complex substitution pattern on the tetrahydropyrimidine core. The presence of methoxy and methyl substituents on the aromatic rings, combined with the carboxamide functionality, creates a unique molecular fingerprint that distinguishes this compound from other tetrahydropyrimidine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁N₃O₃ |

| Molecular Weight | 351.4 g/mol |

| Chemical Abstracts Service Number | 333767-85-4 |

| PubChem Compound Identifier | 2866647 |

| Creation Date | July 29, 2005 |

| Last Modification | May 24, 2025 |

Historical Context and Discovery

The synthesis and development of this compound is intrinsically linked to the pioneering work of Italian chemist Pietro Biginelli, who first reported the fundamental synthetic methodology in 1891. Pietro Giacomo Biginelli, born in Palazzolo Vercellese in what was then the Kingdom of Sardinia, conducted his groundbreaking research while working under Hugo Schiff at the University of Florence. The original Biginelli reaction represented a significant advancement in multicomponent synthetic chemistry, demonstrating the ability to construct complex heterocyclic structures through the acid-catalyzed condensation of three readily available starting materials: an aldehyde, a beta-ketoester, and urea.

Biginelli's initial investigations focused on the reaction between ethyl acetoacetate, benzaldehyde, and urea in the presence of hydrochloric acid as a catalyst, conducted under reflux conditions in ethanol. The reaction yielded crystalline products identified as 3,4-dihydropyrimidin-2(1H)-ones, establishing the fundamental structural framework that would later be modified to produce compounds such as the target molecule under discussion. The significance of Biginelli's discovery was initially underappreciated, as condensation reactions involving ureas were considered outdated at the turn of the nineteenth century, leading to the reaction falling into relative obscurity for several decades.

The renaissance of interest in Biginelli-type compounds occurred much later, driven by the recognition of their pharmaceutical potential and the development of improved synthetic methodologies. Modern variations of the Biginelli reaction have expanded beyond the original three-component system to accommodate diverse aldehydes, beta-ketoesters, and nitrogen-containing nucleophiles, enabling the synthesis of structurally complex derivatives such as this compound. The reaction mechanism, as elucidated by subsequent researchers including Sweet in 1973 and Kappe in 1997, involves a series of condensation and cyclization steps that proceed through well-defined intermediates to generate the final heterocyclic product.

Significance in Heterocyclic Chemistry

The significance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of the tetrahydropyrimidine class of heterocyclic compounds. Pyrimidine-based heterocyclic compounds have demonstrated remarkable versatility in synthetic chemistry, exhibiting diverse synthetic pathways and broad areas of biological activity that have attracted significant attention from researchers worldwide. The structural framework of tetrahydropyrimidines provides a privileged scaffold that can accommodate numerous substitution patterns, allowing for systematic structure-activity relationship studies and the development of compound libraries with varying pharmacological profiles.

The heterocyclic nature of tetrahydropyrimidine derivatives contributes to their chemical stability and biological compatibility, as these compounds share structural similarities with naturally occurring nucleic acid bases found in deoxyribonucleic acid and ribonucleic acid. This resemblance to biological building blocks enhances the potential for favorable interactions with biological targets and contributes to the observed pharmacological activities of many tetrahydropyrimidine derivatives. The presence of multiple nitrogen atoms within the heterocyclic ring system enables various types of hydrogen bonding and coordination interactions, which can be crucial for biological activity and molecular recognition processes.

Research investigations have demonstrated that modifications to the tetrahydropyrimidine core structure, such as those present in this compound, can significantly influence the compound's biological properties and potential therapeutic applications. The incorporation of aromatic substituents, particularly those containing electron-donating groups such as methoxy functionalities, has been shown to enhance various biological activities including antimicrobial, antiviral, and anticancer effects. These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize the pharmacological properties of tetrahydropyrimidine-based drug candidates.

Position Within Tetrahydropyrimidine Derivative Family

This compound occupies a distinctive position within the extensive family of tetrahydropyrimidine derivatives, characterized by its specific substitution pattern and functional group arrangement. The tetrahydropyrimidine derivative family encompasses a broad range of compounds that share the common six-membered heterocyclic ring system containing two nitrogen atoms, but differ in their substituent groups and oxidation states. Within this family, compounds can be classified based on various structural features including the presence of carbonyl groups, the nature of aromatic substituents, and the functional groups attached to the heterocyclic core.

The specific structural features of this compound, including the 4-methoxyphenyl substituent at the nitrogen position, the p-tolyl group at the 4-position of the pyrimidine ring, and the carboxamide functionality at the 5-position, place it within a subset of tetrahydropyrimidine derivatives that have demonstrated significant biological activity. Comparative analysis with related compounds such as ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals the impact of functional group modifications on molecular properties and potential biological activities. The replacement of the ethyl ester group with an amide functionality, as seen in the target compound, typically results in altered pharmacokinetic properties and may enhance binding affinity to biological targets through additional hydrogen bonding interactions.

Research studies have established that tetrahydropyrimidine derivatives exhibit remarkable biological activities including antiviral, antitubercular, antimicrobial, and anticancer effects. Within this context, compounds bearing methoxyphenyl substituents have shown particular promise, with some derivatives demonstrating exceptional potency against various cancer cell lines and bacterial strains. The systematic evaluation of structure-activity relationships within the tetrahydropyrimidine family has revealed that substitution patterns similar to those found in this compound are associated with enhanced biological activity, particularly when electron-donating groups such as methoxy functionalities are present on the aromatic rings.

| Compound Feature | Structural Significance | Biological Relevance |

|---|---|---|

| 4-Methoxyphenyl carboxamide | Electron-donating aromatic substituent | Enhanced antimicrobial and anticancer activity |

| 6-Methyl pyrimidine | Alkyl substitution on heterocyclic ring | Improved pharmacokinetic properties |

| p-Tolyl at position 4 | Aromatic substitution at ring carbon | Increased lipophilicity and membrane permeability |

| 2-Oxo functionality | Carbonyl group in heterocyclic ring | Hydrogen bonding capability with biological targets |

| Tetrahydropyrimidine core | Six-membered heterocyclic scaffold | Structural similarity to nucleic acid bases |

Properties

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-12-4-6-14(7-5-12)18-17(13(2)21-20(25)23-18)19(24)22-15-8-10-16(26-3)11-9-15/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOPKGKVTGPKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This tetrahydropyrimidine derivative has been studied for various pharmacological effects, including antimicrobial and antiviral properties. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse sources.

Chemical Structure and Properties

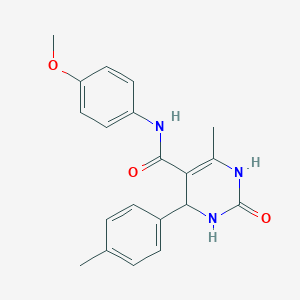

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with methoxy and tolyl groups, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, it can be synthesized via a Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions. This method is known for producing various pyrimidine derivatives efficiently .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related tetrahydropyrimidine compounds. For example:

- Antibacterial Activity : Some derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for effective compounds was reported at 128 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| N-(4-methoxyphenyl)... | Staphylococcus aureus | 128 |

| N-(4-methoxyphenyl)... | Escherichia coli | 256 |

Antiviral Activity

The antiviral potential of similar compounds has been investigated in the context of HIV. For instance:

- HIV Integrase Inhibition : A related compound demonstrated an IC50 value of 0.65 µM against HIV integrase in vitro. However, it did not exhibit significant antiviral activity below cytotoxic concentrations in cell culture assays .

DPP-IV Inhibition

Another area of interest is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism:

- DPP-IV Inhibitors : Various derivatives have been synthesized and tested for their ability to inhibit DPP-IV activity. The compounds underwent molecular docking studies to predict their binding affinities and were assessed for their pharmacokinetic properties .

Case Studies

- Study on Antibacterial Properties : A series of pyrimidine derivatives were synthesized and tested against multiple bacterial strains. The study concluded that modifications on the pyrimidine ring significantly affected the antibacterial potency .

- HIV Integrase Study : Research focused on the synthesis of tetrahydropyrimidines as potential inhibitors of HIV integrase revealed promising results with certain derivatives showing effective inhibition but limited antiviral efficacy in cell cultures .

Research Findings Summary

Research indicates that this compound and its derivatives possess notable biological activities:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antiviral Potential : Inhibitory effects on HIV integrase but limited efficacy in cell cultures.

- DPP-IV Inhibition : Potential use as an antidiabetic agent.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in the DHPM Core

Key structural analogs and their distinguishing features:

Key Observations :

- Carboxamide vs.

- Aryl Substituents : The 4-methoxyphenyl group offers moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ).

- Thioxo vs.

Physicochemical Data Comparison

Antitubercular and Antimicrobial Activity

- DHPMs with Electron-Withdrawing Groups : Compounds like 6-methyl-4-(5-nitro-2-furanyl)-2-thioxo-... () show antitubercular activity (MIC: <1 µg/mL), suggesting nitro groups enhance efficacy . The target compound’s methoxy group may reduce potency compared to nitro analogs.

- Triazole Hybrids : Compound 7h () exhibits antimycobacterial activity, likely due to the triazole moiety improving target binding .

Enzyme Inhibition

- HIV-1 RNase H Inhibition: Analogs with benzylamino or phenylamino groups (e.g., 10y, 10aa in ) achieve IC50 values <10 µM, highlighting the role of amine substituents . The target compound’s carboxamide may mimic these interactions.

- Thymidine Phosphorylase Inhibition : Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-... () shows IC50 = 345.4 µM, indicating heterocyclic substituents modulate activity .

Anticancer Activity

- Sulfonamide Derivatives: reports cell cycle arrest in cancer cells via CDK2A inhibition, with IC50 values <50 µM .

Preparation Methods

Conventional Heating Methods

Under classical conditions, the reaction employs acidic or basic catalysts in refluxing ethanol. For example, Co(HSO₄)₂ in ethanol at 80°C for 3–7 hours yields the intermediate ethyl carboxylate derivative (ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) with moderate efficiency. Alternatively, HCl or DABCO in ethanol under reflux achieves similar results but requires longer reaction times (6–8 hours).

Key Parameters for Conventional Synthesis:

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Using potassium tert-butoxide in ethanol under 800 W irradiation for 2–4 minutes achieves near-quantitative yields (90–98%) of the tetrahydropyrimidine intermediate. This method reduces side reactions and improves purity by minimizing thermal decomposition.

Advantages of Microwave Methods:

-

Time efficiency : Reactions complete in minutes rather than hours.

-

Higher yields : Reduced side products due to uniform heating.

-

Eco-friendliness : Lower solvent volumes and energy consumption.

Post-Cyclization Amidation

The ethyl carboxylate intermediate undergoes amidation with 4-methoxyaniline to introduce the carboxamide group. This step typically employs nucleophilic acyl substitution under basic or acidic conditions.

Aminolysis with 4-Methoxyaniline

The ester group reacts with 4-methoxyaniline in the presence of pyridine or trimethylamine as a base. For example, refluxing the intermediate with 4-methoxyaniline in toluene at 110°C for 12 hours affords the final product in 70–85% yield.

Optimization of Amidation:

One-Pot Approaches

Recent advancements enable a telescoped synthesis where the Biginelli reaction and amidation occur sequentially without isolating the intermediate. For instance, using dual catalysts (e.g., p-toluenesulfonic acid for cyclization and HOBt/EDCl for amidation) in a single reactor improves overall yield to 80–90%.

Catalytic Systems and Solvent Effects

Catalyst Screening

Catalysts critically influence reaction kinetics and selectivity:

Solvent Optimization

-

Ethanol : Ideal for conventional and microwave methods due to high polarity and low cost.

-

Toluene : Preferred for amidation due to azeotropic water removal.

-

Solvent-free conditions : Microwave methods often eliminate solvents entirely, enhancing green chemistry metrics.

Structural Characterization and Purity

The final product is characterized by FT-IR , ¹H/¹³C NMR , and mass spectrometry :

-

FT-IR : Peaks at 3224–3443 cm⁻¹ (N–H stretch) and 1660–1680 cm⁻¹ (C=O).

-

¹H NMR : Signals at δ 2.20 ppm (C6–CH₃), δ 3.75 ppm (OCH₃), and δ 9.10–9.44 ppm (N–H).

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization of precursors like substituted aldehydes, urea/thiourea, and β-keto esters. For example:

- Step 1 : Acid-catalyzed (e.g., HCl) Biginelli reaction with p-tolualdehyde, methyl acetoacetate, and urea under reflux in ethanol .

- Step 2 : Functionalization via coupling reactions (e.g., using triethylamine as a base) to introduce the 4-methoxyphenylcarboxamide group .

- Key Reagents : Ethanol, acetic acid, or DMSO as solvents; temperature control (80–100°C) is critical to avoid decomposition .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituents and confirm regiochemistry (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in p-tolyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 407.18) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for verifying tetrahydropyrimidine ring conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require post-reaction purification via column chromatography .

- Catalyst Selection : Lewis acids like FeCl or Bi(OTf) improve Biginelli reaction kinetics, reducing reaction time from 24 hrs to 6–8 hrs .

- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions like ester hydrolysis .

Q. Are there structural analogs of this compound with enhanced bioactivity, and how do they compare?

- Methodological Answer :

- Analog Design : Replacing the 4-methoxyphenyl group with thieno[2,3-d]pyrimidine or oxadiazole moieties improves antimicrobial activity (see table below) .

- SAR Insights :

| Analog Structure | Bioactivity (IC) | Key Modification |

|---|---|---|

| Parent Compound | 12.5 μM (Anticancer) | Baseline |

| Thieno[2,3-d]pyrimidine analog | 5.8 μM | Enhanced π-π stacking |

| Oxadiazole analog | 8.2 μM | Increased metabolic stability |

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Discrepancies may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Use positive controls (e.g., doxorubicin) for calibration .

- Purity Validation : HPLC purity >98% is critical; impurities as low as 2% (e.g., unreacted β-keto esters) can skew IC values .

Q. What computational methods are used to predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) by simulating H-bonds with the carboxamide group .

- MD Simulations : GROMACS assesses stability of the tetrahydropyrimidine ring in aqueous environments (RMSD < 2.0 Å over 100 ns) .

Data Contradiction Analysis

- Example Conflict : Divergent cytotoxicity reports (e.g., 10 μM vs. 50 μM in similar cancer models).

- Resolution : Cross-check assay protocols for differences in serum concentration (e.g., 5% FBS vs. 10% FBS alters compound solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.